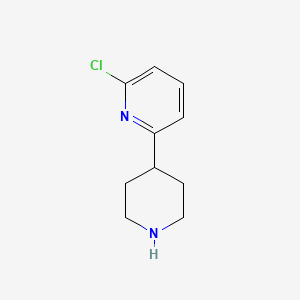

2-Chloro-6-(4-piperidyl)pyridine

Description

Significance of Pyridine-Based Heterocycles in Synthetic Chemistry

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern synthetic chemistry. numberanalytics.comnih.gov Its derivatives are integral to a wide array of applications, from pharmaceuticals and agrochemicals to material science. numberanalytics.com The nitrogen atom in the pyridine ring imparts unique properties, including basicity and the ability to form hydrogen bonds, which are critical for biological activity and catalytic processes. nih.govnih.gov Pyridine scaffolds are found in numerous FDA-approved drugs, highlighting their importance in medicinal chemistry. nih.govrsc.orglifechemicals.com The versatility of the pyridine ring allows for a variety of chemical modifications, making it a valuable building block for creating complex molecules with diverse functions. numberanalytics.comresearchgate.net

The presence of the pyridine motif can enhance a molecule's metabolic stability, permeability, potency, and binding affinity to biological targets. nih.gov For instance, the substitution of a phenyl ring with a pyridine ring has been shown to dramatically increase the biological potency of certain enzyme inhibitors. nih.gov This ability to modulate physicochemical and pharmacological properties makes pyridine a favored scaffold in drug discovery and development. nih.govresearchgate.net

Role of Piperidine (B6355638) Scaffolds in Organic Synthesis

Piperidine, a saturated six-membered heterocycle with one nitrogen atom, is another fundamental scaffold in organic synthesis, particularly in the construction of pharmaceutical agents. nih.gov Piperidine-containing compounds are prevalent in a vast number of drug classes and natural alkaloids. nih.govijnrd.org The flexible, three-dimensional structure of the piperidine ring is a key feature that allows for the creation of molecules with specific spatial arrangements, which is often crucial for their interaction with biological targets. researchgate.netwhiterose.ac.uk

The synthesis of piperidine derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation, including the hydrogenation of pyridines. nih.gov The piperidine scaffold can be functionalized at various positions, providing a high degree of molecular diversity. ijnrd.orgwhiterose.ac.uk This versatility makes piperidine and its derivatives essential building blocks for constructing complex molecular architectures with a wide range of biological activities, including analgesic, antiviral, and anticancer properties. ijnrd.orgmdpi.com

Contextualizing 2-Chloro-6-(4-piperidyl)pyridine within Nitrogen Heterocyclic Chemistry

This compound, with its molecular formula C10H13ClN2 and a molecular weight of 196.67 g/mol , is a bifunctional molecule that marries the aromatic, electron-deficient nature of a substituted pyridine with the saturated, basic character of a piperidine ring. nih.gov This unique combination positions it as a valuable intermediate in the synthesis of more complex molecules. The chlorine atom on the pyridine ring serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. rsc.orgchempanda.comlookchem.com The piperidine moiety, on the other hand, provides a site for N-alkylation or other modifications, further expanding its synthetic utility.

The presence of both these rings within a single molecule creates opportunities for the development of compounds with novel pharmacological profiles. The pyridine portion can engage in pi-stacking and hydrogen bonding interactions, while the piperidine part can provide conformational flexibility and basicity, which can be important for receptor binding and pharmacokinetic properties. This dual nature makes this compound and its analogues attractive targets for research in medicinal chemistry and materials science. ias.ac.innih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H13ClN2 |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | 2-chloro-6-(piperidin-4-yl)pyridine |

| CAS Number | 753436-51-0 |

This data is compiled from public chemical databases. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

2-chloro-6-piperidin-4-ylpyridine |

InChI |

InChI=1S/C10H13ClN2/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-3,8,12H,4-7H2 |

InChI Key |

HRWXCVQRHBJKMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 4 Piperidyl Pyridine and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of the target molecule, 2-Chloro-6-(4-piperidyl)pyridine, suggests several logical disconnections to identify viable starting materials and synthetic routes. The two primary disconnection points are the C-C bond linking the pyridine (B92270) and piperidine (B6355638) rings, and the C-Cl bond on the pyridine core.

Strategy A: Late-Stage Piperidine Introduction This common approach involves disconnecting the C-C bond between the two heterocyclic rings. This leads to a piperidine synthon (or a precursor like 4-piperidone) and a 2,6-dihalopyridine or a similarly activated pyridine derivative. The key step in the forward synthesis would be a nucleophilic substitution or a cross-coupling reaction to join the two fragments.

Strategy B: Early Piperidine Introduction Followed by Chlorination An alternative strategy involves disconnecting the C-Cl bond first. This retrosynthetic step leads to a 2-(4-piperidyl)pyridine intermediate. The subsequent challenge in the forward synthesis is the regioselective chlorination of this disubstituted pyridine at the C6 position, which can be difficult due to the presence of the piperidyl group influencing the ring's electronics.

A further disconnection of the piperidine ring in either strategy leads back to simpler acyclic precursors, often involving methods like the hydrogenation of a corresponding pyridine precursor to form the saturated piperidine ring.

Approaches to Pyridine Core Construction with Halogenation

Constructing a pre-halogenated pyridine core is a fundamental aspect of many synthetic routes. Because pyridine is an electron-deficient heteroarene, electrophilic substitutions like halogenation often require harsh conditions or specific activation strategies. nih.govnih.govyoutube.com

One industrial approach is gas-phase radical chlorination at high temperatures, which can yield mixtures of chlorinated pyridines, including 2-chloropyridine (B119429) and 2,6-dichloropyridine (B45657). youtube.com A patent describes a two-stage process for selective chlorination where pyridine, chlorine, and an inert gas are passed through a hot zone (350°C to 500°C) and then a cooler zone, which improves selectivity for the 2-position. google.com

Another strategy involves the synthesis of the pyridine ring from acyclic precursors in a manner that incorporates the halogen. For instance, condensation reactions can be designed to build the heterocyclic ring with a chlorine atom already in place, though these methods are often complex. More commonly, a readily available pyridine derivative, such as a hydroxypyridine (pyridone), is converted to the chloropyridine. For example, 2,6-dihydroxypyridine (B1200036) can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,6-dichloropyridine, a key precursor for introducing the piperidyl moiety.

Introduction and Functionalization of the Piperidyl Moiety

The introduction of the piperidine ring onto the pyridine scaffold is a critical step. A prevalent method involves the nucleophilic aromatic substitution (SNAr) reaction where a piperidine derivative displaces a leaving group, typically a halogen, on the pyridine ring. For example, reacting 2,6-dichloropyridine with a protected 4-aminopiperidine (B84694) or a similar synthon can lead to the desired substitution at one of the chloro-positions. The reaction's selectivity can be controlled by temperature and stoichiometry.

Alternatively, modern cross-coupling reactions provide a powerful tool for this transformation. A Suzuki or Stille coupling can be employed, using a boronic acid/ester or a stannane (B1208499) derivative of piperidine, respectively, with a halopyridine. Palladium catalysts are commonly used for these C-C bond-forming reactions. acs.org

A patented synthesis for a related compound, 2-chloro-4-(piperidinylmethyl)pyridine, involves the direct condensation of 2-chloro-4-chloromethylpyridine with piperidine, showcasing a nucleophilic substitution on a side chain. google.com A similar logic can be applied to the core, where a functionalized piperidine attacks the pyridine ring directly.

Selective Chlorination Strategies at the Pyridine Ring

Achieving selective chlorination on a pyridine ring that is already substituted can be challenging due to the electronic nature of the ring. nih.gov Direct electrophilic halogenation of pyridine is difficult and often requires high temperatures and strong acids, leading to mixtures of isomers. nih.govyoutube.com

To overcome these limitations, several strategies have been developed:

Chlorination of Pyridine N-oxides : Converting the pyridine nitrogen to an N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. After chlorination, the N-oxide can be reduced back to the pyridine. nih.gov

High-Temperature Radical Chlorination : As mentioned, this industrial method can be used, but regioselectivity can be an issue. For instance, gas-phase chlorination of pyridine typically yields 2-chloropyridine and 2,6-dichloropyridine. youtube.com

Phosphonium (B103445) Salt Intermediates : A modern approach involves converting the pyridine into a phosphonium salt. This activates the ring for nucleophilic substitution, where a chloride ion can displace the phosphine (B1218219) group. This method offers excellent regiocontrol, allowing for halogenation at specific positions. nih.govmountainscholar.org

Ring-Opening/Closing Strategy : An innovative method uses Zincke imine intermediates. The pyridine ring is temporarily opened to form an acyclic azatriene, which can be halogenated with high regioselectivity under mild conditions before the ring is closed again. nih.gov

The table below summarizes various chlorination methods for pyridine rings.

| Method | Reagents/Conditions | Position Selectivity | Reference |

| Gas-Phase Radical Chlorination | Cl₂, High Temperature (e.g., 350-500°C) | Mainly 2- and 2,6- positions | youtube.comgoogle.com |

| N-Oxide Activation | 1. N-oxidation (e.g., m-CPBA) 2. Chlorination (e.g., POCl₃) 3. Reduction | 2- and 4- positions | nih.gov |

| Phosphonium Salt Displacement | 1. Phosphine (e.g., PPh₃), Tf₂O 2. Chloride Source (e.g., LiCl) | 4-position (can be adapted for others) | nih.govmountainscholar.org |

| Zincke Imine Intermediate | 1. Zincke salt (e.g., 2,4-dinitro-phenylpyridinium chloride) 2. Halogen source 3. Amine | Primarily 3-position | nih.gov |

Advanced Catalytic Methods and Reaction Conditions in Synthesis

Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. In the context of this compound synthesis, several catalytic methods are pivotal.

Palladium-Catalyzed Cross-Coupling : Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are instrumental. For instance, a Pd-catalyzed Suzuki coupling could form the C-C bond between a boronic ester of piperidine and 2,6-dichloropyridine. Similarly, Pd-catalyzed C-N bond formation can be used to introduce nitrogen-based functional groups. acs.org

Iridium and Rhodium Catalysis : These metals are often used in hydrogenation and other transformations. Iridium catalysts have been reported for reductive hydroxymethylation of pyridinium (B92312) salts, which can be a pathway to functionalized piperidines. researchgate.net Rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines. mdpi.com

Ruthenium Catalysis : Ruthenium complexes are effective for the stereoselective hydrogenation of pyridine rings to produce piperidines. mdpi.com A unique Ru-Co surface single-atom alloy catalyst has been developed for transforming furfural (B47365) into piperidine, showcasing the potential of novel catalysts in synthesizing the piperidine core from biomass-derived sources. nih.gov

The following table highlights some advanced catalytic applications relevant to the synthesis.

| Reaction Type | Catalyst System | Application | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | C-C bond formation between pyridine and piperidine synthons | researchgate.net |

| C-N Coupling | Pd₂(dba)₃ / Ligand / Base | Introduction of pyrazole (B372694) onto a chloropyridine scaffold | acs.org |

| Asymmetric Hydrogenation | Ru(II) or Rh(I) complexes | Stereoselective synthesis of substituted piperidines from pyridines | mdpi.com |

| Hydrogen Borrowing | Iridium(III) complexes | [5+1] annulation to form piperidine rings | mdpi.comnih.gov |

Stereoselective Synthesis of Piperidine Derivatives for Scaffold Assembly

When chirality is a factor in the final molecule, the stereoselective synthesis of the piperidine moiety becomes crucial. The piperidine ring contains multiple potential stereocenters, and controlling their configuration is a key challenge.

A primary method is the catalytic asymmetric hydrogenation of substituted pyridine precursors. nih.govwhiterose.ac.uk Using chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, it is possible to reduce the aromatic pyridine to a saturated piperidine with high enantioselectivity. mdpi.comnih.gov This approach establishes the stereochemistry of the piperidine ring in a single, efficient step. For example, various pyridine derivatives have been hydrogenated using ruthenium and cobalt catalysts to yield specific isomers. nih.gov

Another strategy is the diastereoselective functionalization of an existing piperidine ring. This can involve methods like diastereoselective lithiation followed by trapping with an electrophile to install a substituent in a specific spatial orientation. whiterose.ac.uk

Furthermore, multi-component reactions and cascade sequences offer sophisticated routes. An iron-catalyzed reductive amination provides a pathway to piperidines, and intramolecular amination of specific boronic esters can also be used to construct the ring. mdpi.com These methods are integral for creating a library of structurally diverse and stereochemically pure piperidine building blocks that can then be assembled into the final target compound. google.com

Chemical Reactivity and Transformation of the 2 Chloro 6 4 Piperidyl Pyridine Scaffold

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2-chloro-6-(4-piperidyl)pyridine is electron-deficient, which facilitates nucleophilic aromatic substitution (SNA) reactions, primarily at the C2 position where the chlorine atom is located. The chlorine atom serves as a good leaving group, and its displacement by a variety of nucleophiles is a common strategy for the derivatization of this scaffold.

The general mechanism for nucleophilic aromatic substitution on 2-chloropyridine (B119429) derivatives involves the attack of a nucleophile at the carbon atom bearing the chlorine. This leads to the formation of a negatively charged intermediate, known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. The subsequent expulsion of the chloride ion restores the aromaticity and yields the substituted product. The rate of this reaction is influenced by the nature of the nucleophile and the presence of other substituents on the pyridine ring.

Studies have shown that various nucleophiles, including amines, alcohols, and thiols, can effectively displace the chlorine atom in 2-chloropyridine derivatives. For instance, the reaction of 2-chloropyridines with amines is a widely used method for the synthesis of 2-aminopyridine (B139424) derivatives.

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines | 2-Aminopyridine derivatives | Often requires a base and/or heating | General knowledge |

| Alcohols/Alkoxides | 2-Alkoxypyridine derivatives | Typically requires a strong base to form the alkoxide | General knowledge |

| Thiols/Thiolates | 2-Alkylthiopyridine derivatives | Can proceed with the thiol in the presence of a base | General knowledge |

| Glutathione (B108866) | 2-Glutathionylpyridine conjugates | Catalyzed by microsomal glutathione S-transferase 1 | nih.govresearchgate.net |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation is further intensified by the presence of the electron-withdrawing chlorine atom in the 2-position of this compound. Consequently, electrophilic aromatic substitution (EAS) reactions on this scaffold are significantly more challenging compared to benzene (B151609) and other electron-rich aromatic systems. uoanbar.edu.iq Such reactions, if they occur, generally require harsh conditions and often result in low yields.

The nitrogen atom in the pyridine ring can be protonated under acidic conditions, forming a pyridinium (B92312) ion. This further deactivates the ring towards electrophilic attack. uoanbar.edu.iq Common electrophilic substitution reactions and their feasibility on the 2-chloropyridine scaffold are discussed below:

Nitration: Direct nitration of 2-chloropyridine is difficult. However, the reaction can be facilitated by first converting the pyridine to its N-oxide. dissertationtopic.netwikipedia.orgchempanda.com The N-oxide group is activating and directs the incoming electrophile to the 4-position. The nitrated N-oxide can then be deoxygenated to yield the corresponding nitropyridine derivative. For example, 2-chloropyridine-N-oxide can be nitrated with mixed acid (sulfuric acid and nitric acid) to produce 2-chloro-4-nitropyridine-N-oxide. prepchem.com

Halogenation: Similar to nitration, direct halogenation of 2-chloropyridine is not a facile process. The reaction of pyridine with chlorine gas at high temperatures can lead to the formation of 2-chloropyridine and further chlorination to 2,6-dichloropyridine (B45657). wikipedia.org

Sulfonation: There is limited information available on the direct sulfonation of this compound. The strong acidic and high-temperature conditions typically required for sulfonation are likely to be problematic for this molecule.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with pyridine and its derivatives. uoanbar.edu.iq The Lewis acid catalyst used in these reactions coordinates with the lone pair of electrons on the nitrogen atom, leading to the formation of a highly deactivated pyridinium species that is resistant to electrophilic attack. quora.com

| Electrophilic Reaction | Reactivity | Conditions | Typical Products | Reference |

| Nitration | Low, requires activation | Mixed acid, often on the N-oxide | 4-Nitro derivatives (after deoxygenation) | dissertationtopic.netprepchem.com |

| Halogenation | Low, requires harsh conditions | High temperature, gas phase | Further halogenated products | wikipedia.orggoogle.com |

| Sulfonation | Very low/unreported | --- | --- | chemithon.com |

| Friedel-Crafts | Does not occur | Lewis acid catalyst | No reaction | uoanbar.edu.iqquora.com |

Reactivity of the Piperidine (B6355638) Nitrogen and Ring System

The piperidine moiety in this compound offers additional sites for chemical modification. The secondary amine of the piperidine ring is nucleophilic and can readily undergo a variety of reactions.

The nitrogen atom can be acylated, alkylated, or participate in reductive amination reactions. Protection of the piperidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, is a common strategy to modulate its reactivity and to prevent side reactions during transformations on the pyridine ring.

Furthermore, the piperidine ring itself can be functionalized. For example, directed ortho-metalation strategies have been employed to achieve functionalization at the C2 and C6 positions of the piperidine ring. The presence of a directing group on the piperidine nitrogen can facilitate the deprotonation of an adjacent carbon atom by a strong base, followed by reaction with an electrophile.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C, C-N, and C-O bonds, and they are extensively used in the derivatization of the this compound scaffold. The chlorine atom at the C2 position of the pyridine ring serves as an excellent handle for these transformations.

Common palladium-catalyzed cross-coupling reactions involving 2-chloropyridine derivatives include:

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Buchwald-Hartwig Etherification: Reaction with alcohols to form C-O bonds.

These reactions typically employ a palladium catalyst, a ligand (often a phosphine-based ligand), and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Recent research has also focused on direct C-H arylation reactions, which offer a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners.

| Coupling Reaction | Coupling Partner | Bond Formed | Key Reagents |

| Suzuki | Boronic acid/ester | C-C | Pd catalyst, ligand, base |

| Heck | Alkene | C-C | Pd catalyst, base |

| Sonogashira | Terminal alkyne | C-C | Pd catalyst, copper co-catalyst, base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, ligand, base |

| Buchwald-Hartwig Etherification | Alcohol | C-O | Pd catalyst, ligand, base |

Functional Group Interconversions and Derivatization at Peripheral Sites

Beyond the primary reactions on the pyridine and piperidine rings, the this compound scaffold allows for a wide range of functional group interconversions and derivatizations at peripheral sites. These transformations are essential for fine-tuning the physicochemical properties and biological activity of the resulting molecules.

For example, if a substituent with a functional group is introduced via one of the reactions described above, this functional group can be further modified. Common transformations include:

Reduction of a nitro group to an amine.

Hydrolysis of an ester to a carboxylic acid.

Amide bond formation from a carboxylic acid or an amine.

Oxidation of an alcohol to an aldehyde or a carboxylic acid.

These standard organic transformations can be applied to derivatives of this compound to generate a diverse library of compounds for various applications.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 6 4 Piperidyl Pyridine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 2-Chloro-6-(4-piperidyl)pyridine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and assignment of the various hydrogen atoms in the molecule. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, the pyridine protons are deshielded. The proton at the C4 position of the pyridine ring is expected to be a triplet, while the protons at the C3 and C5 positions will appear as doublets. The piperidine (B6355638) ring protons resonate in the aliphatic region (δ 1.5-3.5 ppm). The proton on the nitrogen atom of the piperidine ring will appear as a broad singlet, and its chemical shift can be concentration-dependent. The axial and equatorial protons on the piperidine ring can often be distinguished by their coupling constants. researchgate.netrsc.orgchemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring are found in the downfield region (δ 120-160 ppm). The carbon atom attached to the chlorine (C2) and the carbon attached to the piperidine (C6) are significantly deshielded. chemicalbook.comtestbook.com The carbon atoms of the piperidine ring resonate in the upfield region (δ 25-50 ppm). researchgate.net The chemical shifts are influenced by the substitution pattern on the rings. rsc.orgchemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~158 |

| Pyridine C3 | ~7.2 | ~122 |

| Pyridine C4 | ~7.6 | ~139 |

| Pyridine C5 | ~7.0 | ~118 |

| Pyridine C6 | - | ~162 |

| Piperidine C4' | ~2.8 | ~45 |

| Piperidine C3', C5' (axial) | ~1.7 | ~32 |

| Piperidine C3', C5' (equatorial) | ~2.0 | ~32 |

| Piperidine C2', C6' (axial) | ~2.7 | ~46 |

| Piperidine C2', C6' (equatorial) | ~3.2 | ~46 |

| Piperidine N-H | Variable (broad) | - |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise elemental composition of this compound and to study its fragmentation patterns.

Elemental Composition: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the determination of the exact molecular formula. The monoisotopic mass of this compound (C₁₀H₁₃ClN₂) is 196.0767. nih.gov The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the (M+2)+ peak in an approximate 3:1 ratio.

Fragmentation Analysis: Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways include the cleavage of the C-C bond between the pyridine and piperidine rings, leading to fragments corresponding to the individual ring systems. Other fragmentations can involve the loss of a chlorine atom or small neutral molecules like HCN from the pyridine ring. The fragmentation of the piperidine ring can also occur. nih.govresearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Predicted m/z |

| [M]+ | C₁₀H₁₃ClN₂ | 196 |

| [M-Cl]+ | C₁₀H₁₃N₂ | 161 |

| [Py-CH=NH₂]+ | C₆H₅ClN | 126 |

| [Pip]+ | C₅H₁₀N | 84 |

| [Py]+ | C₅H₄N | 78 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR and Raman spectra will show characteristic bands for the C-H stretching vibrations of the aromatic pyridine ring (around 3000-3100 cm⁻¹) and the aliphatic piperidine ring (around 2850-2950 cm⁻¹). The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the piperidine ring gives a band in the 3200-3500 cm⁻¹ region. Bending vibrations for CH₂ groups in the piperidine ring are also expected. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Secondary Amine (Piperidine) | 3200-3500 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | Piperidine Ring | 2850-2950 |

| C=C, C=N Stretch | Pyridine Ring | 1400-1600 |

| C-N Stretch | Piperidine Ring | 1000-1200 |

| C-Cl Stretch | Chloropyridine | 600-800 |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would confirm the connectivity of the pyridine and piperidine rings. It would also reveal the conformation of the piperidine ring, which is expected to adopt a chair conformation with the bulky pyridyl substituent in an equatorial position to minimize steric hindrance. The relative orientation of the two rings would also be determined.

Interactive Data Table: Expected Bond Lengths and Angles from X-ray Crystallography

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C-Cl (Pyridine) | ~1.74 Å |

| Bond Length | C-N (Pyridine) | ~1.34 Å |

| Bond Length | C-C (Pyridine) | ~1.39 Å |

| Bond Length | C-C (Piperidine) | ~1.53 Å |

| Bond Length | C-N (Piperidine) | ~1.47 Å |

| Bond Angle | C-C-C (Pyridine) | ~120° |

| Bond Angle | C-N-C (Pyridine) | ~117° |

| Bond Angle | C-C-C (Piperidine) | ~109.5° |

Chiroptical Techniques for Stereochemical Analysis of Enantiopure Analogues

While this compound itself is an achiral molecule, its analogues can be rendered chiral by introducing stereocenters, for example, through substitution on the piperidine ring. For such enantiopure analogues, chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are indispensable for stereochemical analysis. nih.govacs.orgcore.ac.ukcapes.gov.brnih.gov

These techniques measure the differential interaction of the chiral molecule with left and right circularly polarized light. The resulting ORD and CD spectra are highly sensitive to the absolute configuration of the stereocenters. The chromophore in these molecules, the substituted pyridine ring, will give rise to characteristic Cotton effects in the ORD and CD spectra. The sign and magnitude of these Cotton effects can be correlated with the stereochemistry of the chiral centers in the piperidine ring, allowing for the assignment of the absolute configuration.

Interactive Data Table: Application of Chiroptical Techniques to Chiral Analogues

| Chiral Analogue Example | Stereocenter Location | Chiroptical Technique | Information Gained |

| 2-Chloro-6-(2-methyl-4-piperidyl)pyridine | C2' of Piperidine | ORD/CD | Absolute configuration at C2' |

| 2-Chloro-6-(3-methyl-4-piperidyl)pyridine | C3' of Piperidine | ORD/CD | Absolute configuration at C3' |

| 2-Chloro-6-(cis-2,6-dimethyl-4-piperidyl)pyridine | C2' and C6' of Piperidine | ORD/CD | Relative and absolute stereochemistry |

Computational and Theoretical Chemistry Studies of 2 Chloro 6 4 Piperidyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Chloro-6-(4-piperidyl)pyridine. By solving approximations of the Schrödinger equation for this molecule, one can obtain detailed information about its molecular orbitals and electron density distribution.

Key Research Findings:

Electron Distribution and Molecular Electrostatic Potential (MEP): The distribution of electrons within the this compound molecule is uneven, largely due to the presence of electronegative nitrogen and chlorine atoms. The nitrogen atom in the pyridine (B92270) ring and the chlorine atom act as electron-withdrawing groups, leading to a polarization of the aromatic ring. A Molecular Electrostatic Potential (MEP) map would visually represent this, with regions of negative potential (red/yellow) concentrated around the pyridine nitrogen and chlorine atom, indicating their role as likely sites for electrophilic attack. The nitrogen atom of the piperidine (B6355638) ring, being a secondary amine, would also exhibit a region of negative electrostatic potential, making it a potential hydrogen bond acceptor.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the pyridine nitrogen, making these the most probable sites for oxidation or reaction with electrophiles. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring, particularly around the carbon atoms bonded to the chlorine and the piperidyl group, suggesting these are the most likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

Hypothetical DFT Calculation Data for this compound:

| Parameter | Hypothetical Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Represents the energy of the highest occupied molecular orbital; indicates the propensity to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest unoccupied molecular orbital; indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A relatively large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~2.5 Debye | Indicates a significant molecular polarity, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C(Cl): +0.15, Cl: -0.20 | Illustrates the electron-withdrawing effect of the chlorine atom, creating a partial positive charge on the adjacent carbon. |

| N(pyridine): -0.35 | Shows a significant negative charge on the pyridine nitrogen, making it a primary site for protonation or hydrogen bonding. | |

| N(piperidine): -0.45 | Indicates a high electron density on the piperidine nitrogen, suggesting it is a strong Lewis base and hydrogen bond acceptor. |

Molecular Modeling and Conformational Analysis

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are employed to explore the conformational landscape of this molecule.

Key Research Findings:

Torsional Angle and Rotational Barrier: The key degree of freedom in this compound is the rotation around the single bond connecting the pyridine and piperidine rings. Computational scans of this torsional angle (C-C-C-N) would reveal the energy profile for this rotation. The global minimum energy conformation is expected to be one where steric hindrance between the rings is minimized. A staggered conformation is likely preferred over an eclipsed one. The rotational barrier, or the energy required to rotate from one stable conformer to another, would also be determined, providing insight into the molecule's flexibility at different temperatures.

Piperidine Ring Conformation: The piperidine ring itself is not planar and typically adopts a chair conformation, which is significantly lower in energy than the boat or twist-boat conformations. In the case of this compound, the pyridine substituent at the 4-position of the piperidine ring can be either in an axial or equatorial position. Computational energy calculations consistently show that the equatorial conformation is substantially more stable due to reduced steric strain (1,3-diaxial interactions). Therefore, the vast majority of the molecular population at room temperature will exist with the pyridine group in the equatorial position.

Hypothetical Conformational Energy Data:

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| Equatorial Pyridine (Global Minimum) | 0.00 | The pyridine group is in the equatorial position of the chair piperidine. |

| Axial Pyridine | +2.5 | The pyridine group is in the axial position, leading to steric clashes. |

| Twist-Boat Piperidine | +5.8 | A higher energy conformation of the piperidine ring. |

Prediction of Spectroscopic Parameters via Computational Approaches

Computational chemistry offers the ability to predict various spectroscopic parameters for this compound, which can aid in the interpretation of experimental spectra or even serve as a predictive tool.

Key Research Findings:

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted chemical shifts would be expected to correlate well with experimental data, aiding in the assignment of peaks in an experimental spectrum. For instance, the protons on the pyridine ring would be predicted at higher chemical shifts (downfield) compared to those on the piperidine ring due to the deshielding effect of the aromatic system.

Vibrational (IR/Raman) Spectroscopy: Theoretical calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies and intensities can be obtained. These predicted spectra can be used to identify characteristic functional group vibrations. For example, the C-Cl stretching vibration, C=N stretching in the pyridine ring, and N-H stretching of the piperidine amine would all have predictable frequency ranges.

Hypothetically Predicted Spectroscopic Data:

| Nucleus/Vibration | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) |

| Pyridine CH | 7.0 - 8.0 | 120 - 150 | - |

| Piperidine CH₂ | 1.5 - 3.5 | 25 - 50 | 2850 - 2950 |

| Piperidine NH | 1.8 (broad) | - | 3300 - 3400 |

| C-Cl Bond | - | ~155 | 700 - 800 |

| C=N (Pyridine) | - | ~160 | 1550 - 1600 |

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

While this compound is often a fragment or starting material for larger, more complex molecules, in silico methods can be used to hypothetically explore its potential as a core scaffold in drug discovery. This involves building and analyzing a virtual library of its derivatives to understand how structural modifications might affect a hypothetical biological activity.

Key Research Findings:

Pharmacophore Modeling: The key chemical features of this compound that could be important for biological activity include a hydrogen bond donor (the piperidine NH), hydrogen bond acceptors (the two nitrogen atoms), an aromatic ring, and a hydrophobic/halogen region (the chloropyridine). A pharmacophore model can be constructed from these features.

Quantitative Structure-Activity Relationship (QSAR): A hypothetical QSAR study would involve creating a virtual library of analogs by, for example, replacing the chlorine atom with other halogens or small alkyl groups, or by N-alkylation of the piperidine ring. For each analog, a set of molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) would be calculated. If these virtual compounds were then scored for their ability to bind to a hypothetical target (using docking, for instance), a mathematical model could be built to correlate the descriptors with the binding scores. Such a model might reveal that, for instance, increasing the lipophilicity at the chlorine position enhances binding affinity, while bulky substituents on the piperidine nitrogen are detrimental.

Molecular Docking for Hypothetical Ligand-Target Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound, a hypothetical docking study could be performed against a plausible protein target, such as a kinase or a G-protein coupled receptor (GPCR), to explore potential binding modes.

Key Research Findings:

Hypothetical Binding Mode in a Kinase ATP Pocket: Many kinase inhibitors feature a hinge-binding motif, often involving a hydrogen bond to the protein backbone. A hypothetical docking of this compound into a kinase active site might show the pyridine nitrogen acting as a hydrogen bond acceptor with a backbone NH group in the hinge region of the kinase. The piperidine NH group could serve as a hydrogen bond donor to a nearby residue, such as a glutamate (B1630785) or aspartate. The chloropyridine ring would likely be situated in a hydrophobic pocket, with the chlorine atom potentially forming a halogen bond with a backbone carbonyl oxygen.

Interaction Energy and Scoring: Docking programs calculate a score that estimates the binding affinity. This score is based on a force field that accounts for various interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces. The docking results would provide a ranked list of possible binding poses, with the top-ranked pose representing the most likely interaction mode.

Hypothetical Docking Interaction Table (Target: Generic Kinase):

| Molecular Moiety of Ligand | Type of Interaction | Hypothetical Interacting Residue |

| Pyridine Nitrogen | Hydrogen Bond | Backbone NH of Cys-100 |

| Piperidine NH | Hydrogen Bond | Side Chain of Glu-85 |

| Chloropyridine Ring | Hydrophobic | Pocket formed by Val-35, Ala-50 |

| Chlorine Atom | Halogen Bond | Backbone C=O of Leu-98 |

Strategic Derivatization and Applications As a Chemical Scaffold

Design Principles for Novel 2-Chloro-6-(4-piperidyl)pyridine Analogues

The design of new analogues based on the this compound scaffold is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies, isosteric and bioisosteric replacements, and the modulation of physicochemical properties. A key consideration is the independent or simultaneous modification of the three main components of the scaffold: the pyridine (B92270) ring, the piperidine (B6355638) ring, and the chlorine substituent.

Structure-Activity Relationship (SAR) Insights:

SAR studies on related pyridine derivatives have shown that the substitution pattern on the pyridine ring significantly influences biological activity. nih.govmdpi.com For instance, in a series of 2,6-disubstituted pyridine derivatives designed as inhibitors of β-amyloid-42 aggregation, the nature of the substituents at the 2- and 6-positions was critical for potency. nih.gov While not directly on the title compound, these findings suggest that derivatization of the piperidyl nitrogen and replacement of the chloro group in this compound are likely to have a profound impact on the biological profiles of the resulting analogues.

The piperidine moiety itself is a common feature in many biologically active compounds, and its substitution is a cornerstone of drug design. mdpi.com The orientation of substituents on the piperidine ring can influence binding to target proteins.

Modulation of Physicochemical Properties:

A primary goal in analogue design is the optimization of properties such as solubility, lipophilicity, and metabolic stability. Strategic modifications to the this compound scaffold can achieve these goals. For example, introducing polar groups on the piperidine nitrogen can enhance aqueous solubility, while modifying the pyridine ring can alter lipophilicity and metabolic pathways. dundee.ac.uk

Scaffold Diversification through Synthetic Transformations

The chemical reactivity of the this compound scaffold at its distinct sites allows for a wide range of synthetic transformations, leading to diverse libraries of compounds.

Reactions at the Piperidine Nitrogen:

The secondary amine of the piperidine ring is a nucleophilic center readily amenable to a variety of chemical reactions:

N-Alkylation and N-Arylation: The piperidine nitrogen can be alkylated or arylated to introduce a wide array of substituents.

Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (under coupling conditions) yields the corresponding amides and sulfonamides.

Reductive Amination: The piperidine can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

Reactions at the Pyridine Ring:

The pyridine ring offers several avenues for modification:

Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This is a common strategy for introducing diversity. wikipedia.org

Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-nitrogen bonds.

C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring, offering alternative routes to novel analogues. researchgate.net

A summary of potential synthetic transformations is presented in the table below.

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, base | Tertiary amine |

| N-Acylation | Acyl chloride, base | Amide |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Nucleophilic Aromatic Substitution | Amine, heat/base | 2-Amino-6-(4-piperidyl)pyridine |

| Suzuki Coupling | Boronic acid, Pd catalyst, base | 2-Aryl-6-(4-piperidyl)pyridine |

Utility in Combinatorial Chemistry and High-Throughput Library Synthesis

The this compound scaffold is well-suited for combinatorial chemistry and the generation of large compound libraries for high-throughput screening (HTS). Its utility stems from the presence of two orthogonal reactive sites: the piperidine nitrogen and the 2-chloro position on the pyridine ring.

This dual functionality allows for a divergent synthetic approach. A common intermediate, such as a protected form of this compound, can be initially diversified at one position (e.g., through nucleophilic aromatic substitution of the chloride). The resulting set of intermediates can then be further diversified at the second position (e.g., by deprotection and subsequent reaction at the piperidine nitrogen). This strategy enables the rapid generation of a large matrix of related compounds from a small set of starting materials.

The robust nature of the reactions commonly employed for the derivatization of this scaffold, such as acylation and nucleophilic substitution, makes them amenable to automation and parallel synthesis techniques, which are central to HTS library production.

Role as a Precursor in Complex Chemical Architectures and Advanced Materials

Beyond its use in generating libraries of small molecules, this compound and its derivatives can serve as building blocks for more complex chemical architectures and advanced materials.

Macrocycles:

The difunctional nature of this scaffold makes it a potential precursor for the synthesis of macrocycles. iau.irresearchgate.netrsc.org For instance, by reacting a derivative of this compound with another bifunctional linker, macrocyclization can be achieved. Pyridine-containing macrocycles have been investigated for their unique binding properties and applications in various fields. nih.govillinois.edu

Polymers and Advanced Materials:

Pyridine-based structures are known to be incorporated into polymers and other advanced materials. The reactivity of the this compound scaffold allows for its potential integration into polymeric chains or as a pendant group, thereby imparting specific properties to the resulting material.

Exploration of Bioisosteric Replacements within the Scaffold Framework

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov The this compound scaffold offers several opportunities for such modifications.

Piperidine Bioisosteres:

The piperidine ring can be replaced by other cyclic systems to explore different spatial arrangements and physicochemical properties. researchgate.net Examples of potential bioisosteres for the piperidine ring include:

Azaspirocycles: Azaspiro[3.3]heptane has been proposed as a piperidine mimetic. researchgate.net

Bicyclo[3.1.1]heptanes: These structures can mimic the spatial arrangement of substituted piperidines. chemrxiv.org

Other heterocycles: Pyrrolidine, morpholine, or thiomorpholine (B91149) could be considered as replacements, each imparting different properties.

Pyridine Bioisosteres:

The pyridine ring itself can be replaced by other aromatic or heteroaromatic systems. This "scaffold hopping" approach can lead to the discovery of novel intellectual property and compounds with improved properties. nih.govnih.govniper.gov.in Potential bioisosteres for the pyridine ring include:

Other six-membered heterocycles: Pyrimidine, pyrazine, or pyridazine (B1198779) rings could be used to alter the electronic properties and hydrogen bonding capabilities of the scaffold.

Five-membered heterocycles: Thiophene, furan, or pyrrole (B145914) rings can also serve as replacements.

Fused bicyclic systems: Quinoline or isoquinoline (B145761) systems could be explored. nih.gov

The table below summarizes some potential bioisosteric replacements for the this compound scaffold.

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

| Piperidine | Azaspiro[3.3]heptane, Pyrrolidine, Morpholine | Altering basicity, lipophilicity, and spatial arrangement. researchgate.net |

| Pyridine | Pyrimidine, Pyrazine, Thiophene | Modulating electronic properties, hydrogen bonding, and metabolic stability. niper.gov.in |

| Chlorine | Fluorine, Methoxy group, Cyano group | Fine-tuning electronic effects and metabolic stability. |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Enhanced Efficiency

The synthesis of 2-Chloro-6-(4-piperidyl)pyridine and its derivatives is poised for significant advancements through the adoption of cutting-edge synthetic strategies. These emerging methodologies aim to improve efficiency, reduce waste, and provide access to a wider array of structural analogs.

Modern approaches are moving beyond traditional multi-step batch syntheses. One promising avenue is the application of flow chemistry . This technique, which involves the continuous pumping of reagents through a reactor, offers several advantages over batch processing, including improved reaction control, enhanced safety for handling hazardous intermediates, and the potential for rapid optimization and scale-up. nih.gov For instance, the synthesis of a related compound, 2-chloro-4-(piperidinylmethyl)pyridine, has been outlined in a three-step batch process, which could be adapted and optimized for a more efficient flow synthesis. google.com

Furthermore, photoredox catalysis is emerging as a powerful tool for the formation of C-C bonds under mild conditions. researchgate.netprinceton.edu This methodology utilizes visible light to initiate single-electron transfer processes, enabling the coupling of diverse fragments. princeton.edunih.gov The application of photoredox catalysis could facilitate the direct introduction of the piperidine (B6355638) moiety onto the chloropyridine core or enable the late-stage functionalization of the piperidine ring, offering a more convergent and flexible synthetic route. researchgate.net

Catalytic hydrogenation of the corresponding pyridyl precursor remains a fundamental method for introducing the piperidine ring. mdpi.com Future research will likely focus on the development of more active and selective catalysts, including those based on non-precious metals, to improve the sustainability and cost-effectiveness of this transformation.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved reaction control, enhanced safety, rapid optimization, and scalability. nih.gov |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, and novel bond formations. researchgate.netprinceton.edunih.gov |

| Advanced Catalytic Hydrogenation | Increased efficiency, selectivity, and use of more sustainable catalysts. mdpi.com |

Advancements in Computational Predictions and Data-Driven Design

The role of computational chemistry in drug discovery and materials science is rapidly expanding, and its application to this compound is set to accelerate the design of novel derivatives with tailored properties. In silico methods, such as molecular docking and quantum mechanics calculations, are becoming indispensable tools for predicting molecular behavior and guiding synthetic efforts.

Molecular docking simulations can predict the binding orientation of this compound analogs within the active site of a biological target, providing insights into structure-activity relationships (SAR). This information is crucial for designing more potent and selective molecules.

The integration of machine learning (ML) and artificial intelligence (AI) with these computational methods represents a paradigm shift in chemical research. ML models can be trained on existing experimental data to predict a wide range of properties for new, unsynthesized analogs of this compound, including their biological activity, toxicity, and physicochemical properties. This data-driven approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the discovery process.

| Computational Method | Application to this compound Research |

| Molecular Docking | Prediction of binding modes and guiding the design of potent analogs. |

| Quantum Mechanics (QM) | Understanding electronic properties, reactivity, and metabolic stability. researchgate.net |

| Machine Learning (ML) | Predicting biological activity and physicochemical properties of virtual compounds. |

Development of Novel Chemical Transformations for Scaffold Modification

The ability to selectively modify the core structure of this compound is essential for exploring its chemical space and optimizing its properties. The development of novel chemical transformations, particularly in the area of C-H functionalization, holds immense promise for the late-stage diversification of this scaffold.

C-H activation strategies are at the forefront of modern synthetic chemistry, offering the potential to directly convert strong C-H bonds into new C-C or C-heteroatom bonds. rsc.orgnih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. For the this compound scaffold, C-H functionalization could be applied to either the pyridine (B92270) or the piperidine ring.

Pyridine Ring Functionalization: The electron-deficient nature of the pyridine ring makes direct C-H functionalization challenging. rsc.org However, recent advances in transition-metal catalysis have enabled the regioselective arylation, alkylation, and amination of pyridine derivatives. rsc.org

Piperidine Ring Functionalization: The piperidine ring offers multiple C-H bonds that can be targeted for functionalization. nih.gov The development of site-selective C-H activation methods would allow for the introduction of diverse substituents at various positions on the piperidine ring, leading to a vast array of new analogs.

These late-stage diversification strategies are particularly valuable in drug discovery, as they allow for the rapid generation of a library of related compounds from a common intermediate, facilitating the exploration of structure-activity relationships. nih.gov

| Transformation Type | Potential Application on the this compound Scaffold |

| Pyridine C-H Activation | Direct introduction of substituents onto the chloropyridine ring. rsc.orgrsc.org |

| Piperidine C-H Activation | Site-selective functionalization of the piperidine moiety. nih.govresearchgate.net |

Potential for Scaffold Evolution and Expanding Chemical Space Exploration

To access truly novel chemical entities, researchers are increasingly looking beyond simple functional group modifications and exploring strategies that fundamentally alter the core scaffold of a molecule. For this compound, scaffold hopping and the exploration of bioisosteric replacements are key avenues for future development.

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. niper.gov.innamiki-s.co.jpnih.govdundee.ac.uk This approach can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, and novel intellectual property. For this compound, one could envision replacing the piperidine ring with other saturated heterocycles or the chloropyridine core with different aromatic systems. nih.gov

Bioisosteric replacement is another important tool for modifying a lead compound. This involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new compound that retains the desired biological activity. For example, the chlorine atom on the pyridine ring could be replaced with other halogens or small functional groups to modulate the electronic properties and metabolic stability of the molecule. Similarly, the piperidine ring could be replaced by other cyclic amines or even non-amine containing rings to explore new interactions with biological targets.

Through these scaffold evolution strategies, the chemical space around the this compound core can be significantly expanded, increasing the probability of discovering new compounds with superior performance characteristics for a variety of applications.

| Strategy | Goal | Example for this compound |

| Scaffold Hopping | Replace the core scaffold to generate novel chemotypes with improved properties. niper.gov.innamiki-s.co.jpnih.govdundee.ac.uk | Replacing the piperidine with a different saturated heterocycle. nih.gov |

| Bioisosteric Replacement | Substitute atoms or groups to fine-tune properties while maintaining activity. | Replacing the chlorine atom with a trifluoromethyl group. |

Q & A

Q. What synthetic methodologies are recommended for 2-Chloro-6-(4-piperidyl)pyridine?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, chlorination of a pyridine precursor followed by piperidine ring introduction under reflux with a base (e.g., sodium carbonate) is a common approach. Reaction optimization (temperature, solvent, catalyst) is critical for yield and purity .

Q. How is structural confirmation achieved for this compound?

Techniques include:

Q. What preliminary biological activities are associated with this compound?

Analogous chloropyridines exhibit antimicrobial and anticancer properties. Initial screening should include:

Q. What storage and handling protocols are advised?

Store in airtight containers at 0–6°C to prevent degradation. Use PPE (gloves, goggles) due to potential skin/eye irritation. Solubility in ethanol (10 mg/mL) suggests ethanol as a suitable solvent for lab use .

Advanced Research Questions

Q. How should conflicting mutagenicity data be resolved?

Follow tiered testing:

- Ames test : Use S. typhimurium strains (TA97, TA98, TA100) ± metabolic activation (rat liver S9).

- In vivo micronucleus assay : To assess chromosomal damage in rodent bone marrow.

- Statistical analysis : Compare results to historical controls and evaluate dose-response trends. Weak positives (e.g., metabolic activation-dependent mutagenicity) require replication .

Q. What experimental designs are optimal for chronic toxicity studies?

- Species selection : Rats (Fischer 344) and mice (B6C3F1) for 2-year feeding studies.

- Dose levels : Include NOAEL/LOAEL determination (e.g., 5–50 mg/kg/day).

- Endpoints : Histopathology (liver, bile duct), organ weights, and tumor incidence. Interim sacrifices at 6/12 months help track progression .

Q. How to interpret bile duct hyperplasia in toxicity studies?

- Incidental vs. treatment-related : Compare to concurrent/historical controls.

- Mechanistic studies : Assess metabolite profiles (e.g., 6-chloropicolinic acid via LC-MS).

- Species specificity : Confirm findings in multiple models (e.g., rats vs. dogs) .

Q. What environmental degradation pathways should be monitored?

- Soil metabolism : Track 6-chloropicolinic acid formation via HPLC.

- Photodegradation : Expose to UV light and analyze breakdown products.

- Microbial assays : Use Nitrosomonas cultures to assess nitrification inhibition .

Q. How can pharmacokinetic parameters be optimized for neuroactivity studies?

Q. What statistical methods address variability in carcinogenicity data?

- Trend tests : Cochran-Armitage for dose-response analysis.

- Historical control ranges : Compare tumor incidence to lab/database baselines.

- Power analysis : Ensure sample sizes (e.g., 70 animals/group) detect ≥10% differences .

Data Contradiction Analysis

- Example : Inconsistent mutagenicity results may arise from metabolic activation variability. Resolve by repeating assays with standardized S9 fractions and including positive controls (e.g., 2-nitrofluorene) .

- Example : Species-specific bile duct effects require cross-validation in human hepatocyte models or 3D organoids .

Methodological Tables

| Assay Type | Key Parameters | References |

|---|---|---|

| Ames Test | TA98 ± S9, 0.1–5000 µg/plate | |

| Chronic Toxicity | Fischer 344 rats, 24-month feeding | |

| Environmental Fate | Soil half-life (t1/2) via HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.